2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one
Description
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Properties
IUPAC Name |
2-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN7O3/c25-15-5-7-16(8-6-15)32-23-21(28-29-32)22(26-14-27-23)30-9-11-31(12-10-30)24(34)20-13-18(33)17-3-1-2-4-19(17)35-20/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHBOBJFBKDTTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC(=O)C6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one is a novel synthetic derivative that combines a triazolo-pyrimidine moiety with a piperazine and chromenone structure. This unique combination suggests potential for diverse biological activities, particularly in oncology and neuropharmacology.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 398.44 g/mol. The structure features multiple functional groups that may influence its biological activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes like LSD1 (lysine-specific demethylase 1), which plays a crucial role in cancer cell proliferation and migration .
- Interaction with Receptors : The piperazine component may facilitate binding to various receptors, potentially modulating neurotransmitter systems or other signaling pathways relevant to cancer and neurodegenerative diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance:
- A related compound demonstrated significant inhibition of cancer cell migration and growth in vitro, indicating that the triazole ring enhances interaction with cancer-related targets .
- The analogs were effective against human breast cancer cells, exhibiting IC50 values comparable to established chemotherapeutics like Olaparib .
Neuropharmacological Effects
The piperazine moiety is known for its activity in central nervous system disorders. Compounds containing this structure have shown:
- Potential anxiolytic and antidepressant effects by modulating serotonin and dopamine pathways.
- Neuroprotective properties that could be beneficial in conditions like Alzheimer's disease.
Case Studies
- LSD1 Inhibition : In a study where MGC-803 cells were treated with a similar triazolo-pyrimidine derivative, significant inhibition of LSD1 was observed, leading to reduced cell migration and increased levels of H3K4me2, a substrate for LSD1 .
- Breast Cancer Efficacy : Compounds structurally related to the target compound showed moderate to significant efficacy against breast cancer cells, with detailed assays revealing their mechanism involving PARP inhibition and enhanced apoptosis markers .
Data Table: Biological Activities
| Activity Type | Compound Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Triazolo-Pyrimidine Derivative | 18 | LSD1 Inhibition |
| Neuropharmacology | Piperazine Derivative | Varies | Serotonin/Dopamine Modulation |
| General Toxicity | Various | N/A | Cell Viability Assays |
Q & A
Q. How to design derivatives for improved target selectivity?
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